![molecular formula C13H20BrNO3S B2619657 [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine CAS No. 914619-44-6](/img/structure/B2619657.png)
[(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine, also known as BPPSA, is a chemical compound that has gained significant attention in scientific research in recent years. BPPSA is a sulfonamide derivative that has been found to have potential therapeutic applications in various fields, including cancer research, immunology, and neuroscience. In
Mecanismo De Acción
The mechanism of action of [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine is not fully understood, but it is believed to act as a proteasome inhibitor. [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has been shown to inhibit the activity of the proteasome, leading to the accumulation of misfolded proteins and ultimately resulting in cell death. [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has also been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
[(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has been found to have a range of biochemical and physiological effects. In cancer cells, [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has been shown to induce cell cycle arrest and apoptosis. [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has also been found to inhibit the activity of the proteasome, leading to the accumulation of misfolded proteins and ultimately resulting in cell death. In addition, [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has been found to have immunomodulatory effects, including the inhibition of T-cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has several advantages for use in lab experiments. It has been found to be stable in a variety of solvents and can be easily synthesized with a high yield. However, [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine also has some limitations. It has poor solubility in water, which can make it difficult to work with in certain experiments. In addition, the mechanism of action of [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine. One area of interest is the development of [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine analogs with improved solubility and potency. Another area of research is the investigation of the immunomodulatory effects of [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine and its potential applications in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine and its potential applications in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine involves the reaction of 4-bromo-3-propoxyaniline with diethyl sulfite in the presence of a base. This reaction results in the formation of [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine as a white solid with a yield of around 80%. The purity of the compound can be increased using recrystallization techniques.
Aplicaciones Científicas De Investigación
[(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has been found to have potential therapeutic applications in various fields of scientific research. In cancer research, [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has been shown to inhibit the growth of cancer cells in vitro and in vivo. [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has also been found to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases. In neuroscience, [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
4-bromo-N,N-diethyl-3-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO3S/c1-4-9-18-13-10-11(7-8-12(13)14)19(16,17)15(5-2)6-3/h7-8,10H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOFRHYPGVEKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-Ethoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2619575.png)
![N-butyl-3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2619578.png)
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2619579.png)
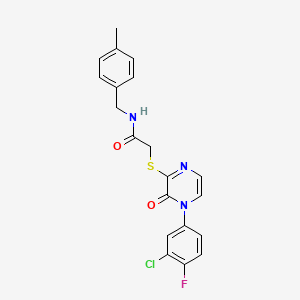

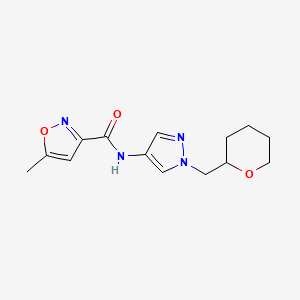
![2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2619586.png)
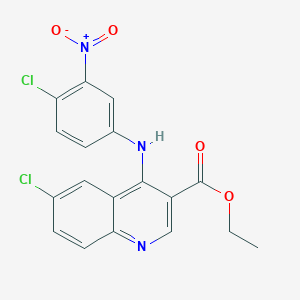
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2619588.png)
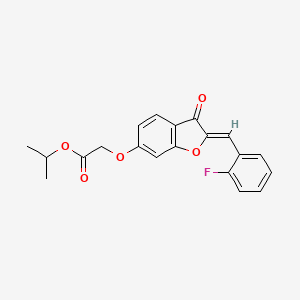
![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2619591.png)
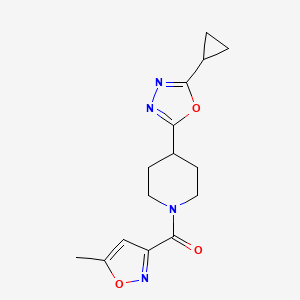
![(5E)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2619595.png)
